3-Deoxy-2-octulosonate-4-phosphate

Description

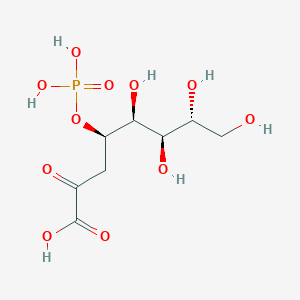

Structure

3D Structure

Properties

CAS No. |

143651-48-3 |

|---|---|

Molecular Formula |

C8H15O11P |

Molecular Weight |

318.17 g/mol |

IUPAC Name |

(4R,5S,6R,7R)-5,6,7,8-tetrahydroxy-2-oxo-4-phosphonooxyoctanoic acid |

InChI |

InChI=1S/C8H15O11P/c9-2-4(11)6(12)7(13)5(19-20(16,17)18)1-3(10)8(14)15/h4-7,9,11-13H,1-2H2,(H,14,15)(H2,16,17,18)/t4-,5-,6-,7-/m1/s1 |

InChI Key |

UTNZDUXOWSLJKE-DBRKOABJSA-N |

SMILES |

C(C(C(C(C(CO)O)O)O)OP(=O)(O)O)C(=O)C(=O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)OP(=O)(O)O)C(=O)C(=O)O |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)OP(=O)(O)O)C(=O)C(=O)O |

Other CAS No. |

143651-48-3 |

Synonyms |

3-deoxy-2-octulosonate-4-phosphate 3-deoxy-D-manno-2-octulosonate-4-phosphate Kdo-4-phosphate |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways Involving 3 Deoxy 2 Octulosonate 4 Phosphate

The KDO Biosynthetic Pathway: A Multi-Enzyme Cascade.researchgate.netebi.ac.uknih.govnih.govnih.gov

The synthesis of KDO is a four-step enzymatic cascade that begins with precursors from central metabolism and culminates in an activated form of KDO ready for incorporation into the growing LPS molecule. researchgate.netresearchgate.net This pathway is highly conserved among Gram-negative bacteria and is also found in plants, where KDO is a component of the pectic polysaccharide rhamnogalacturonan II. nih.gov

Initial Substrates: D-Arabinose 5-Phosphate (A5P) and Phosphoenolpyruvate (B93156) (PEP).researchgate.netebi.ac.uknih.govresearchgate.netmostwiedzy.plnih.govacs.orgnih.gov

The journey to KDO begins with two fundamental molecules: D-arabinose 5-phosphate (A5P) and phosphoenolpyruvate (PEP). wayne.eduresearchgate.netresearchgate.netresearchgate.net A5P is derived from the pentose (B10789219) phosphate (B84403) pathway intermediate D-ribulose 5-phosphate through the action of D-arabinose-5-phosphate isomerase. researchgate.net PEP is a high-energy intermediate of the glycolytic pathway. libretexts.org The availability of these substrates links the KDO biosynthetic pathway directly to the central carbon metabolism of the bacterial cell.

Enzymatic Conversion to 3-Deoxy-2-octulosonate-4-phosphate by KDO8P Synthase (KdsA).researchgate.netebi.ac.uknih.govnih.govresearchgate.netmostwiedzy.plnih.govacs.orgnih.govnih.gov

The pivotal step in the pathway is the condensation of A5P and PEP to form 3-deoxy-D-manno-octulosonate 8-phosphate (KDO-8-P) and inorganic phosphate. nih.govresearchgate.net This irreversible reaction is catalyzed by the enzyme KDO-8-P synthase, encoded by the kdsA gene. researchgate.netnih.gov KDO-8-P synthase is a homotetrameric enzyme, with each monomer possessing a (β/α)8 barrel fold. nih.govresearchgate.net The enzyme is highly specific for its substrates, and its mechanism has been extensively studied. nih.goviaea.orgnih.gov Kinetic studies suggest a sequential mechanism where PEP binds to the enzyme first, followed by A5P. nih.gov The reaction is proposed to proceed through a linear intermediate. nih.govresearchgate.net

Subsequent Conversion of KDO8P to 3-Deoxy-2-octulosonate (KDO) by KDO8P Phosphatase (KdsC).researchgate.netnih.gov

Following its synthesis, KDO-8-P is dephosphorylated to yield 3-deoxy-D-manno-octulosonate (KDO) and inorganic phosphate. This hydrolysis is carried out by the enzyme KDO-8-P phosphatase, encoded by the kdsC gene. researchgate.netnih.gov KdsC belongs to the haloacid dehalogenase (HAD) superfamily of phosphatases. nih.gov The enzyme functions as a tetramer, and this quaternary structure is crucial for its substrate specificity. nih.gov

Activation of KDO to Cytidine (B196190) Monophosphate-KDO (CMP-KDO) by CMP-KDO Synthetase (KdsB).researchgate.netresearchgate.netnih.goviaea.orgnih.govresearchgate.netacs.org

Before KDO can be incorporated into LPS, it must be activated. This activation step involves the transfer of a cytidine monophosphate (CMP) group from cytidine triphosphate (CTP) to KDO, forming CMP-KDO and pyrophosphate. ebi.ac.uk This reaction is catalyzed by CMP-KDO synthetase, the product of the kdsB gene. ebi.ac.uknih.gov This enzyme is unique in that it directly couples the sugar to CMP. nih.gov The absence of this enzyme in mammals makes it an attractive target for antimicrobial drug design. ebi.ac.uk

Incorporation of KDO into Lipopolysaccharide by KDO Transferases (WaaA/KdtA).researchgate.netnih.govresearchgate.netiaea.orgnih.govacs.orgnih.govnih.govsigmaaldrich.com

The final step in this part of the pathway is the transfer of KDO from the activated CMP-KDO donor to the lipid A precursor, typically lipid IVA. researchgate.netmostwiedzy.pl This reaction is catalyzed by KDO transferases, such as WaaA (also known as KdtA) in Escherichia coli. researchgate.netmostwiedzy.pl In E. coli, WaaA is a bifunctional enzyme that sequentially transfers two KDO residues to lipid IVA. mostwiedzy.plnih.gov The resulting structure, Kdo2-lipid A, is the minimum essential LPS structure for the viability of most Gram-negative bacteria. nih.gov

Variations and Redundancy in KDO Biosynthetic Genes Across Organisms.researchgate.netnih.govumich.edu

While the core KDO biosynthetic pathway is highly conserved, there are variations and redundancies in the encoding genes across different bacterial species. For instance, some organisms possess multiple paralogs of the genes encoding enzymes in the pathway. researchgate.net In E. coli, for example, there are multiple genes that can function as D-arabinose-5-phosphate isomerase. researchgate.net

Furthermore, the number of KDO residues attached to lipid A can vary. While E. coli has two KDO residues, other bacteria like Haemophilus influenzae have only one. nih.gov This difference is due to the monofunctional nature of the KDO transferase in these organisms. nih.gov

Interestingly, the KDO biosynthetic pathway is also present in plants, where it is involved in the synthesis of the pectic polysaccharide rhamnogalacturonan II. nih.gov The enzymes in the plant pathway are structurally and functionally similar to their bacterial counterparts, suggesting a conserved evolutionary origin. nih.gov This conservation opens up possibilities for leveraging knowledge from the well-studied bacterial system to understand plant cell wall biosynthesis and potentially develop new antimicrobial compounds. nih.gov

| Enzyme | Gene | Substrate(s) | Product(s) | Function |

| D-Arabinose-5-Phosphate Isomerase | kdsD/gutQ/kpsF | D-Ribulose 5-phosphate | D-Arabinose 5-phosphate | Isomerization |

| KDO-8-Phosphate Synthase | kdsA | D-Arabinose 5-phosphate, Phosphoenolpyruvate | 3-Deoxy-D-manno-octulosonate 8-phosphate, Inorganic phosphate | Condensation |

| KDO-8-Phosphate Phosphatase | kdsC | 3-Deoxy-D-manno-octulosonate 8-phosphate | 3-Deoxy-D-manno-octulosonate, Inorganic phosphate | Dephosphorylation |

| CMP-KDO Synthetase | kdsB | 3-Deoxy-D-manno-octulosonate, CTP | CMP-3-deoxy-D-manno-octulosonate, Pyrophosphate | Activation |

| KDO Transferase | waaA/kdtA | CMP-3-deoxy-D-manno-octulosonate, Lipid IVA | KDO-Lipid IVA, CMP | Incorporation into LPS |

KDO-Related Metabolic Transformations Beyond Canonical Biosynthesis

In certain Gram-negative bacteria, including the human pathogen Yersinia pestis and opportunistic pathogens like Burkholderia mallei and Burkholderia pseudomallei, KDO can undergo a significant modification: hydroxylation at the C3 position. nih.govnih.govsigmaaldrich.com This reaction converts KDO into its isosteric analog, D-glycero-D-talo-oct-2-ulosonic acid (Ko). nih.govnih.govresearchgate.net

This transformation is catalyzed by KDO 3-hydroxylase (KdoO), a non-heme, Fe(II)/α-ketoglutarate-dependent dioxygenase. nih.govnih.govresearchgate.net The KdoO enzyme acts on KDO residues that are already incorporated into the LPS structure, specifically on Kdo2-lipid IVA or Kdo2-lipid A. nih.govnih.govsigmaaldrich.com It does not, however, act on the single KDO-lipid IVA intermediate. nih.govsigmaaldrich.com This indicates that the hydroxylation event occurs after the initial KDO transfer but before the addition of subsequent core sugars like heptose. nih.govnih.govresearchgate.net The conversion of Kdo to Ko is thought to stabilize the outer membrane, providing increased resistance to environmental stresses such as acidic pH. researchgate.net

While the biosynthesis of KDO is well-characterized, the pathways for its degradation are less understood. However, enzymes capable of cleaving KDO from various structures have been identified. One such class of enzymes is the KDO hydrolases, or α-KDOases. These enzymes specifically hydrolyze the α-ketosidic linkage of KDO. nih.gov

KDO hydrolase activity has been described in various organisms, including the bacteria Francisella tularensis, Helicobacter pylori, and Legionella pneumophila. nih.gov The function of these enzymes may be to provide a source of free KDO, which can then be catabolized by KDO aldolase (B8822740) to yield pyruvate, a central metabolite. nih.gov This suggests that KDO can serve as a carbon source for some organisms. The presence of KDO in the cell walls of some green algae and higher plants also points to the potential for KDO degradation by organisms in those environments. nih.govpnas.org

The degradation of KDO-containing structures is important for the turnover and recycling of LPS components and may also play a role in the interaction between bacteria and their environment. The existence of KDO hydrolases suggests a dynamic metabolism of KDO that extends beyond its role as a static structural component of LPS.

Enzymology and Structural Biology of Enzymes Interacting with 3 Deoxy 2 Octulosonate 4 Phosphate

KDO8P Synthase (KdsA)

3-Deoxy-D-manno-octulosonate 8-phosphate (KDO8P) synthase, encoded by the kdsA gene, is a pivotal enzyme in the biosynthesis of the eight-carbon sugar 3-deoxy-D-manno-octulosonate (KDO). KDO is an essential component of the lipopolysaccharide (LPS) layer in the outer membrane of most Gram-negative bacteria, making KDO8P synthase a potential target for the development of novel antibacterial agents. This enzyme catalyzes the condensation of D-arabinose 5-phosphate (A5P) and phosphoenolpyruvate (B93156) (PEP) to produce KDO8P and inorganic phosphate (B84403).

Catalytic Mechanism and Reaction Intermediate Characterization

The catalytic mechanism of KDO8P synthase has been a subject of extensive investigation. The reaction is an aldol-type condensation that is irreversible. nih.gov Early studies proposed two potential mechanistic pathways: one involving a cyclic bisphosphate intermediate and another proceeding through a linear acyclic bisphosphate intermediate.

Through a combination of chemical synthesis and transient kinetic studies, the proposed cyclic intermediate was synthesized and evaluated. nih.gov While this cyclic compound was found to be a competitive inhibitor of KDO8P synthase with respect to PEP, it did not act as a substrate for the enzyme, and single-turnover experiments did not show its accumulation. nih.gov These findings strongly argue against the involvement of a cyclic intermediate in the catalytic pathway. nih.gov

The currently accepted mechanism involves a stepwise reaction that proceeds through an acyclic intermediate. nih.govwayne.edu The reaction is stereospecific, involving the attack of a water molecule on the si face of the C2 carbon of PEP and the addition of the si face of the C3 carbon of PEP to the re face of the C1 carbonyl carbon of A5P. wayne.edu This results in the formation of a transient, doubly phosphorylated, non-cyclic intermediate. wayne.eduresearchgate.net This intermediate then breaks down to yield the final products, KDO8P and inorganic phosphate. wayne.edu The direct crystallographic observation of a reaction intermediate in a mutant of Aquifex aeolicus KDO8P synthase has provided strong evidence supporting this linear mechanism. wayne.edu Two stepwise mechanisms have been proposed for the formation of the linear intermediate: one involving a transient oxocarbenium zwitterionic intermediate and another proceeding via a carbanion intermediate. wayne.edu

Structural Elucidation: Homotetramer and (β/α)8 Barrel Fold Characteristics

Structural studies, primarily through X-ray crystallography, have revealed that KDO8P synthase from various organisms, including Escherichia coli and Arabidopsis thaliana, exists as a homotetramer. nih.govnih.gov Each monomer of the enzyme adopts a (β/α)8 barrel fold, also known as a TIM barrel. researchgate.netnih.gov This is a highly conserved and versatile protein fold consisting of eight parallel β-strands forming a central barrel, which is surrounded by eight α-helices. The active site of each monomer is located at the C-terminal end of the β-barrel. ebi.ac.uk

The homotetrameric arrangement is crucial for the enzyme's function, with active sites often located near the interface between subunits. researchgate.net This quaternary structure plays a significant role in both the stability and the catalytic activity of the enzyme. canterbury.ac.nz

Active Site Architecture and Substrate Binding Dynamics (A5P, PEP)

The active site of KDO8P synthase is a funnel-shaped cavity with a positive electrostatic potential at the bottom, which facilitates the binding of the negatively charged phosphate groups of the substrates, PEP and A5P. researchgate.net The binding of the two substrates is predicted to occur with their phosphate moieties approximately 13 Å apart. researchgate.netnih.gov

Kinetic analyses have shown that the binding of substrates follows a sequential ordered mechanism. wayne.edunih.gov For the metal-dependent enzyme from Campylobacter jejuni, a divalent metal ion binds first, followed by PEP, and then A5P. nih.gov In the case of the non-metalloenzyme from E. coli, PEP is the first substrate to bind. wayne.edu

Several conserved amino acid residues are critical for substrate binding and catalysis. In E. coli KDO8P synthase, His202 has been identified as an active-site gate, controlling access to the binding pocket. researchgate.net The binding of A5P involves interactions with residues from loops extending from the core (β/α)8 barrel. Intersubunit contacts also contribute to the formation of the A5P binding site. researchgate.net For example, in Neisseria meningitidis KDO8P synthase, Arg117 from an adjacent subunit extends into the A5P binding site. acs.org

Role of Metal Ions in KDO8P Synthase Activity Across Different Species

KDO8P synthases are broadly categorized into two classes based on their requirement for a divalent metal ion for catalysis. proteopedia.org

Class I KDO8P synthases , such as the well-characterized enzyme from E. coli, are metal-independent. proteopedia.org

Class II KDO8P synthases , found in organisms like Aquifex aeolicus and Helicobacter pylori, are metalloenzymes that require a divalent cation for their activity. proteopedia.orgresearchgate.net

The key determinant for this metal dependency is a single amino acid residue. In metal-dependent enzymes, a cysteine residue is involved in coordinating the metal ion, whereas in metal-independent enzymes, this position is occupied by an asparagine. researchgate.net Site-directed mutagenesis studies have confirmed that substituting the cysteine with asparagine in a metal-dependent enzyme can convert it to a metal-independent form, and vice versa, although other residues may also influence the efficiency of this switch. wayne.eduresearchgate.net

In Class II enzymes, the metal ion is not believed to be directly involved in the chemical activation of the substrates but rather plays a crucial role in the proper orientation of the reactants to lower the activation energy. nih.gov Different divalent metal ions can activate these enzymes to varying degrees. For instance, the enzyme from Acidithiobacillus ferrooxidans is activated by Mn²⁺, Co²⁺, and Cd²⁺ in decreasing order of effectiveness. nih.gov For the A. aeolicus enzyme, Cd²⁺, Zn²⁺, and Cu²⁺ result in similar kcat values but can affect the rate of product release. researchgate.net

Table 2: Effect of Divalent Metal Ions on the Activity of A. ferrooxidans KDO8P Synthase

| Metal Ion | Relative Activity |

|---|---|

| Mn²⁺ | High |

| Co²⁺ | Moderate |

| Cd²⁺ | Low |

Data derived from qualitative descriptions in the literature. nih.gov

Investigation of Intersubunit Contacts and Quaternary Structure Influence on Catalysis and Specificity

The homotetrameric quaternary structure of KDO8P synthase is not merely a structural feature but is intimately linked to its catalytic function and substrate specificity. researchgate.netacs.org The active sites are formed at the interface between subunits, with residues from adjacent monomers contributing to the binding of substrates. researchgate.netacs.org

Mutagenesis of residues within these interfaces has profound effects on enzyme function. For example, in the conserved ¹¹²PAFLxR¹¹⁷ motif of N. meningitidis KDO8P synthase, which is located at an interface, the substitution of Arg117 with alanine (B10760859) severely impairs catalysis. researchgate.netacs.org This arginine residue extends across the interface to interact with the A5P substrate in the active site of the adjacent subunit. researchgate.netacs.org Similarly, mutation of Phe114 to either arginine or alanine leads to a substantial increase in the Km for A5P, indicating a role in substrate binding. researchgate.netacs.org These findings demonstrate that the precise orientation of subunits and the integrity of intersubunit contacts are essential for creating a fully functional active site, thereby influencing both catalytic efficiency and substrate specificity. researchgate.netacs.orgnih.gov

Table 3: Impact of Mutations in the Intersubunit Contact Motif of N. meningitidis KDO8P Synthase

| Mutation | Effect on Catalysis | Effect on Km for A5P |

|---|---|---|

| Arg117Ala | Severely hampered | - |

| Arg117Lys | Tolerated better than Ala substitution | - |

| Phe114Arg | Active protein | Substantially elevated |

| Phe114Ala | Active protein | Substantially elevated |

Data based on findings from mutational analyses. researchgate.netacs.org

KDO8P Phosphatase (KdsC)

KdsC, the third enzyme in the KDO biosynthetic pathway, is a phosphatase responsible for the hydrolysis of KDO-8-P to produce KDO and inorganic phosphate. nih.govresearchgate.net This enzymatic step is crucial for providing the substrate for the subsequent activation by KdsB. umich.edu

Enzymatic Characterization: Hydrolysis Kinetics and Substrate Specificity

KdsC exhibits a high degree of specificity for its substrate, KDO-8-P. Studies on the purified enzyme from Escherichia coli B have shown that it does not act on other tested sugar phosphates, nor are they inhibitors of its activity. nih.gov The enzyme's activity is stimulated by divalent metal ions, with Co²⁺ and Mg²⁺ at a concentration of 1.0 mM providing a three- to four-fold increase in activity. nih.gov Other ions such as Ba²⁺, Zn²⁺, and Mn²⁺ also enhance activity, but to a lesser extent. nih.gov Conversely, the enzyme is inhibited by EDTA, Cu²⁺, Ca²⁺, Cd²⁺, Hg²⁺, and chloride ions. nih.gov The optimal pH for KdsC activity is in the range of 5.5 to 6.5. nih.gov

Kinetic studies have determined the apparent Michaelis constant (Km) for KDO-8-P under different conditions. In the presence of 1.0 mM Co²⁺, the Km is 5.8 ± 0.9 × 10⁻⁵ M, while with 1.0 mM Mg²⁺, it is 9.1 ± 1 × 10⁻⁵ M. nih.gov In the absence of added Co²⁺ or Mg²⁺, the Km is 1.0 ± 0.2 × 10⁻⁴ M. nih.gov Deletion of the C-terminal tail of the enzyme has been shown to significantly reduce the catalytic turnover rate (kcat), highlighting the tail's importance in the catalytic cycle, likely in the product release step. researchgate.net

| Ion Condition | Km for KDO-8-P (M) |

| 1.0 mM Co²⁺ | 5.8 ± 0.9 × 10⁻⁵ |

| 1.0 mM Mg²⁺ | 9.1 ± 1 × 10⁻⁵ |

| No added Co²⁺ or Mg²⁺ | 1.0 ± 0.2 × 10⁻⁴ |

Classification and Mechanistic Insights as a Haloacid Dehalogenase Family Member

KdsC is classified as a member of the haloacid dehalogenase (HAD) superfamily of hydrolases. nih.govresearchgate.netdocumentsdelivered.com This large and diverse superfamily is characterized by a conserved catalytic motif and protein fold adapted for phosphoryl transfer from a wide variety of substrates. nih.gov Enzymes in the HAD superfamily are involved in numerous essential biological processes. nih.gov

A distinguishing feature of many HAD superfamily enzymes is a "cap" domain that often dictates substrate specificity and catalytic efficiency. nih.govdocumentsdelivered.com Interestingly, KdsC lacks this cap domain, yet it maintains high catalytic efficiency and strict substrate specificity. nih.govdocumentsdelivered.com This suggests an alternative mechanism for achieving these properties. The conserved chemical mechanism for HAD phosphatases, including KdsC, involves the hydrolysis of the phosphate ester bond. nih.gov

Structural Studies and Active Site Features

Structural studies of E. coli KdsC have revealed a tetrameric organization. nih.gov The active site is located at the interface between adjacent monomers. nih.govdocumentsdelivered.com This interface creates a pocket lined with predominantly polar and charged residues that are responsible for the specific recognition of the hydrophilic Kdo8P substrate. nih.gov All accessible parts of the KDO molecule are engaged in specific interactions within this active site pocket, which explains the enzyme's high substrate specificity. nih.gov

Crystal structures of KdsC from Moraxella catarrhalis in various ligand-bound states have shown that the binding of ligands does not induce significant conformational changes in the active site. researchgate.net However, studies on the E. coli enzyme suggest that a flexible C-terminal region, or "tail," plays a crucial role in catalysis by facilitating product release, thereby enhancing catalytic efficiency. nih.gov The active site also contains a water channel that is believed to be important for the second step of the catalytic reaction. researchgate.net Key conserved residues, such as Lys-102 and Thr-76, are involved in coordinating the phosphate group and the divalent metal ion. nih.gov

CMP-KDO Synthetase (KdsB)

Following the dephosphorylation of KDO-8-P by KdsC, the resulting KDO molecule is activated by CMP-KDO synthetase (KdsB). This enzyme catalyzes the transfer of a cytidylyl group from CTP to KDO, forming CMP-KDO and pyrophosphate. nih.gov This activation step is essential for the subsequent incorporation of KDO into the growing lipopolysaccharide chain. nih.gov

Nucleotidyltransferase Activity and Substrate Specificity (CTP and KDO)

KdsB is a nucleotidyltransferase with high specificity for its substrates, CTP and KDO. nih.govnih.gov The enzyme facilitates the coupling of these two molecules, a unique reaction among sugar-activating enzymes. researchgate.net While the natural substrate is KDO, studies have shown that some KDO analogs can also be recognized by the enzyme. For instance, 5-fluoro-2-keto-3,5-dideoxyoctulosonic acid (5-FKDO) has been identified as a good substrate for KdsB. nih.gov The product of this reaction, CMP-KDO, is notably unstable. nih.gov

Role of Metal Ions in Catalytic Mechanism

The catalytic activity of KdsB is dependent on the presence of divalent metal ions, with Mg²⁺ being essential for the reaction. nih.govresearchgate.net Structural and mechanistic studies have led to the proposal of a two-metal-ion mechanism for KdsB, similar to that observed in DNA/RNA polymerases. nih.govresearchgate.net

Crystal structures of KdsB from Aquifex aeolicus provide direct evidence for the presence of two Mg²⁺ ions in the active site. nih.gov One metal ion, designated Mg-B, is repositioned upon KDO binding. researchgate.net A second proposed metal ion, Mg-A, is thought to be coordinated by conserved aspartate residues (Asp100 and Asp235 in E. coli KdsB), the α-phosphate of CTP, and both the carboxyl and 2-hydroxyl groups of KDO. researchgate.net While both metal ions are believed to assist in the correct positioning of the substrates and activation of the α-phosphate, Mg-A is specifically implicated in activating the sugar-hydroxyl group for nucleophilic attack. researchgate.net This two-metal-ion mechanism is a favored model for the catalytic action of CMP-Kdo synthetases. researchgate.net

Available Structural Data and Protein-Ligand Interactions

The three-dimensional structures of several enzymes that interact with 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) and its derivatives have provided invaluable insights into their function and mechanism. A notable example is the KDO transferase WaaA from Aquifex aeolicus, for which crystal structures have been determined in both its free and CMP-bound forms. nih.gov These structures reveal that WaaA adopts a GT-B fold, characterized by two Rossmann-like domains. nih.gov This structural architecture is common to other glycosyltransferases. nih.gov

The binding of the CMP-KDO donor substrate and the lipid A acceptor has been elucidated through these structural studies and further supported by site-directed mutagenesis. nih.gov For instance, in the KDO transferase from Acinetobacter baumannii, which shares homology with the A. aeolicus enzyme, specific residues have been identified as crucial for ligand interaction. virginia.edu Molecular dynamics simulations have also been employed to understand the dynamic interactions between these enzymes and their ligands, revealing how the ligand fits into the active site cavity. researchgate.net

In the case of 3-deoxy-D-manno-octulosonate 8-phosphate phosphatase (KdsC) from Moraxella catarrhalis, crystal structures with various ligands, including the product KDO and a phosphate ion, have been solved. researchgate.net These structures show that the active site is located at the interface of two subunits of the tetrameric enzyme. researchgate.net Interestingly, the conformation of KDO as a substrate differs from its conformation as a cleaved product, and the binding of ligands does not induce significant conformational changes in the active site. nih.gov A unique feature revealed by these structures is an intersubunit tunnel proposed to transport water molecules to the active site for catalysis. nih.gov

The interaction of inhibitors with these enzymes has also been structurally characterized. For example, the inhibitor Rose Bengal has been shown to bind to the active site of 2-keto-3-deoxy-d-manno-octulosonate cytidylyltransferase (KdsB), with residues such as Arg160 and Arg185 playing a key role in the interaction. nih.gov

| Enzyme | PDB Accession Codes | Organism | Ligands | Key Structural Features |

| WaaA (Kdo transferase) | 2XCI, 2XCU | Aquifex aeolicus | CMP, Ni2+, Glycerol, Beta-mercaptoethanol, Tetraethylene glycol | GT-B fold with two Rossmann-like domains. nih.govvirginia.edu |

| KdsC (3-deoxy-d-manno-octulosonate 8-phosphate phosphatase) | Not specified | Moraxella catarrhalis | KDO, Phosphate, Mg2+, Citrate | Tetrameric structure with active site at subunit interface; intersubunit water channel. researchgate.netnih.gov |

| KdsB (2-keto-3-deoxy-d-manno-octulosonate cytidylyltransferase) | Not specified | Pseudomonas aeruginosa, Burkholderia pseudomallei, Burkholderia thailandensis | Rose Bengal (inhibitor) | Substrate binding site interacts with competitive inhibitors. nih.gov |

| KDO8P Synthase | Not specified | Pseudomonas aeruginosa | Phosphoenolpyruvate | α/β-barrel structure (TIM barrel). nih.gov |

KDO Transferases (e.g., WaaA/KdtA, KpsS, KpsC, WbbB)

KDO transferases are a critical family of enzymes responsible for the transfer of KDO residues from a CMP-KDO donor to various acceptor molecules, playing a pivotal role in the biosynthesis of lipopolysaccharides (LPS) and capsular polysaccharides (CPS) in Gram-negative bacteria. nih.govnih.gov These enzymes can be monofunctional, bifunctional, or even trifunctional, corresponding to the number of KDO residues they transfer. nih.gov

Prominent examples of KDO transferases include:

WaaA (or KdtA): A key enzyme in LPS core biosynthesis, WaaA is an α-KDO transferase that attaches KDO to the lipid A precursor. nih.govuniprot.org It is an inverting glycosyltransferase. nih.govpnas.org

KpsS and KpsC: These enzymes are involved in the synthesis of the poly-KDO linker for group 2 capsular polysaccharides. nih.govpnas.org KpsS initiates the process by transferring the first β-KDO residue to a phospholipid acceptor, and KpsC then extends the chain. pnas.orgnih.govacs.org Both are retaining glycosyltransferases. nih.gov

WbbB: This enzyme is involved in the biosynthesis of the O-antigen of some LPS and adds a terminal β-KDO residue with retention of stereochemistry. nih.govpnas.org

Mechanistic Principles of KDO Glycosyltransfer (e.g., Double-Displacement Mechanism)

Glycosyltransferases catalyze the formation of glycosidic bonds with either inversion or retention of the anomeric stereochemistry. cazy.org While inverting glycosyltransferases are thought to follow a single-displacement mechanism, the mechanism for retaining glycosyltransferases has been a subject of more debate. cazy.org

The key steps of the double-displacement mechanism in WbbB are:

A catalytic nucleophile, identified as an aspartate residue (Asp232), attacks the anomeric carbon of the KDO donor, leading to the formation of a covalent glycosyl-enzyme intermediate. nih.govnih.govacs.org

The CMP leaving group departs, a process aided by a histidine residue that protonates the phosphate. nih.gov

The enzyme-linked KDO adduct undergoes a rotational rearrangement to reposition the KDO moiety within the active site. nih.govnih.govacs.org

A catalytic base, a glutamate (B1630785) residue (Glu158), activates the acceptor substrate by deprotonation. nih.govacs.org

The activated acceptor then attacks the anomeric carbon of the KDO intermediate, displacing the enzymatic nucleophile and forming the final product with a retained β-linkage. nih.govacs.org

Evidence for this mechanism comes from mass spectrometry and X-ray crystallography, which have successfully trapped the covalent Kdo-adduct intermediate. nih.govnih.gov This double-displacement mechanism has also been proposed for other retaining β-KDO transferases like KpsC, which shares conserved catalytic residues with WbbB. nih.govresearchgate.net

Structural Characterization of Glycosyltransferase Families (e.g., GT99)

Based on sequence similarities, glycosyltransferases are classified into families in the Carbohydrate-Active enZymes (CAZy) database. cazy.org The β-KDO transferases, such as WbbB, KpsS, and KpsC, were found to be distinct from the well-characterized α-KDO transferases and other known glycosyltransferase families. pnas.orgpnas.org This led to the establishment of a new glycosyltransferase family, GT99 . pnas.orgpnas.orgnih.gov

The prototype of the GT99 family is the β-KDO transferase domain of WbbB from Raoultella terrigena. pnas.orgpnas.org Structural analysis of this domain revealed that while it possesses a GT-B fold with two Rossmann-like domains, it has a unique architecture resulting from extensive deletions, insertions, and rearrangements compared to other GT-B enzymes. nih.govpnas.orgpnas.org This unique fold is a defining characteristic of the GT99 family. researchgate.net The C-terminal domain of GT99 enzymes contains the binding site for the CMP-KDO donor, which shows resemblance to that of bacterial sialyltransferases, suggesting a possible evolutionary link. pnas.orgnih.gov

Another family of retaining β-KDO transferases, GT107, is exemplified by KpsC. researchgate.net While distinct from GT99, GT107 shares key active site residues, suggesting potential mechanistic similarities. researchgate.netresearchgate.net

| Glycosyltransferase Family | Prototype Enzyme | Fold Type | Key Structural Characteristics |

| GT99 | WbbB | Modified GT-B | Dual Rossmann-fold motifs with unique deletions, insertions, and rearrangements. nih.govpnas.orgpnas.orgresearchgate.net |

| GT107 | KpsC | Similar to GT99 | Shares key active site residues with GT99, suggesting mechanistic similarities. researchgate.netresearchgate.net |

Substrate Specificity and Linkage Formation (e.g., alpha-KDO, beta-KDO)

KDO transferases exhibit specificity for both the anomeric configuration of the transferred KDO (α or β) and the acceptor substrate, which dictates the resulting glycosidic linkage.

α-KDO Transferases: WaaA is a classic example of an inverting glycosyltransferase that transfers KDO in an α-linkage . nih.govnih.gov In E. coli, the bifunctional WaaA first transfers a KDO residue to the 6'-position of lipid IVA, forming an α-(2->6) linkage. uniprot.org It then adds a second KDO residue to the first, creating an α-(2->4) linkage. uniprot.org

β-KDO Transferases: Enzymes like KpsS, KpsC, and WbbB are retaining glycosyltransferases that form β-linkages . nih.govpnas.org KpsS initiates capsule synthesis by transferring a single β-KDO residue to a phosphatidylglycerol acceptor. acs.org KpsC, a dual-module enzyme, then extends the KDO chain by adding alternating β-(2->4) and β-(2->7) linked KDO residues. nih.gov The N-terminal and C-terminal modules of KpsC are responsible for the different linkage specificities, with acceptor recognition being conferred by the N-terminal α/β domain of each module. nih.gov WbbB adds a terminal β-KDO residue to the O-antigen of LPS. nih.gov

The substrate specificity of these enzymes is not absolute. For example, the KDO transferase from Legionella pneumophila can transfer KDO residues to a structurally different lipid A precursor from E. coli, suggesting a conserved acceptor motif for catalytic activity. nih.gov This motif generally includes a β(1->6)-linked disaccharide of a gluco-configured aminosugar with a phosphate group at the 4' position of the non-reducing sugar. nih.gov

| Enzyme | KDO Linkage | Acceptor Substrate | Function |

| WaaA | α-KDO | Lipid IVA | LPS core biosynthesis. nih.govuniprot.org |

| KpsS | β-KDO | Phosphatidylglycerol | Initiation of capsular polysaccharide linker synthesis. nih.govacs.org |

| KpsC | β-KDO | KDO-phosphatidylglycerol | Elongation of the capsular polysaccharide linker with alternating β-(2->4) and β-(2->7) linkages. nih.gov |

| WbbB | β-KDO | O-antigen saccharide | Termination of LPS O-antigen synthesis. nih.govpnas.org |

Biological and Biomedical Implications of 3 Deoxy 2 Octulosonate 4 Phosphate Pathway Perturbations

Essentiality of KDO Biosynthesis for Gram-Negative Bacterial Survival and Virulence

The synthesis of KDO is indispensable for the survival and virulence of most Gram-negative bacteria. nih.govresearchgate.netbenthamdirect.commicrobiologyresearch.org KDO is a crucial sugar component of the inner core of LPS, which is vital for the biogenesis of the outer membrane. nih.govresearchgate.netbenthamdirect.comnih.gov The KDO2-lipid A structure is considered the minimum essential component of LPS required for the viability of the majority of Gram-negative microbes. microbiologyresearch.org Consequently, the enzymes involved in its formation are essential for bacterial growth and replication. microbiologyresearch.org Mutations that lead to the inactivation of KDO8P synthase, a key enzyme in the pathway, have been shown to halt cell replication. nih.govtandfonline.comsigmaaldrich.com

The integrity of the bacterial cell envelope is critically dependent on a complete and properly assembled LPS layer. nih.gov KDO acts as a bridge, linking the lipid A moiety to the outer core oligosaccharide of LPS. The disruption of KDO biosynthesis directly compromises the structural integrity of the outer membrane. nih.govresearchgate.net In Escherichia coli, for instance, mutants with defects in KDO biosynthesis exhibit increased sensitivity to hydrophobic toxic chemicals, a clear indication of a defective outer membrane barrier. nih.govresearchgate.net This is because KDO is essential for the biogenesis of the outer membrane, a structure shared by all Gram-negative bacteria. nih.govresearchgate.netbenthamdirect.com The absence or alteration of KDO leads to a compromised outer membrane, rendering the bacterium more susceptible to environmental stresses and antimicrobial agents.

Given its essential role in maintaining the cell envelope, the disruption of KDO biosynthesis has a direct and significant impact on bacterial growth and pathogenicity. Lipopolysaccharide is essential for bacterial growth, and the enzymes involved in its creation are prime targets for new therapeutic agents. nih.gov Mutations that inactivate KDO8P synthase effectively block cell replication, highlighting the pathway's necessity for bacterial proliferation. nih.govsigmaaldrich.com A complete LPS structure is also a major virulence factor for pathogenic Gram-negative bacteria. mostwiedzy.pl Therefore, by interfering with KDO synthesis, the bacteria's ability to cause disease is diminished. The KDO2-lipid A portion of LPS is not only essential for viability but is also a potent activator of the host's innate immune response. microbiologyresearch.org While this response is crucial for fighting infection, its dysregulation can lead to sepsis. However, the fundamental requirement of KDO for bacterial survival makes its biosynthetic pathway a key target for reducing bacterial load and virulence.

Targeting KDO Biosynthesis for Antimicrobial Agent Development

The essential and conserved nature of the KDO biosynthetic pathway in Gram-negative bacteria, coupled with its absence in humans, makes it an attractive target for the development of new antimicrobial drugs. nih.govmicrobiologyresearch.orgnih.govnih.govtandfonline.comnih.gov Inhibitors of the enzymes in this pathway have the potential to be broad-spectrum antibacterial agents against a wide range of pathogenic Gram-negative bacteria. nih.govresearchgate.netbenthamdirect.com

A key principle in the design of effective and safe antimicrobial agents is selectivity – the ability to target microbial processes without harming the host. The KDO biosynthetic pathway is an ideal candidate based on this principle. The enzymes involved in LPS biogenesis are conserved across many clinically relevant bacteria, but no analogous pathway exists in humans. nih.gov Specifically, the enzyme KDO8P synthase is found in bacteria and plants but is absent in mammalian cells. nih.gov This inherent difference provides a clear therapeutic window, allowing for the design of drugs that specifically inhibit the bacterial enzyme, thereby blocking LPS biosynthesis and killing the bacteria with a low probability of causing mechanism-based toxicity in the host. nih.govnih.gov

KDO8P synthase (KDO8PS) catalyzes the condensation of D-arabinose 5-phosphate (A5P) and phosphoenolpyruvate (B93156) (PEP) to form KDO-8P and inorganic phosphate (B84403). nih.govnih.gov Due to its critical role, significant effort has been invested in designing inhibitors for this enzyme. nih.gov

One of the most successful strategies in designing potent inhibitors of KDO8P synthase has been the creation of molecules that mimic the reaction's tetrahedral intermediate. nih.gov These inhibitors are designed to bind tightly to the enzyme's active site, blocking access to the natural substrates.

Research has shown that compounds designed to mimic the key features of both substrates (A5P and PEP) combined into a single molecule can act as powerful inhibitors. nih.govnih.gov These bisubstrate inhibitors are designed to occupy both the A5P and PEP binding sites simultaneously. An example of such an inhibitor was found to be a competitive inhibitor with respect to both A5P and PEP. nih.govnih.gov However, the antibacterial activity of some of these potent inhibitors in vitro has been limited, likely due to a reduced ability to penetrate the bacterial cell membrane. nih.gov

Further crystallographic studies of KDO8PS in complex with these reaction intermediate mimics have provided valuable insights for future design strategies aimed at improving their efficacy as antimicrobial agents. nih.gov

Inhibitors of KDO8P Synthase: Design Strategies and Efficacy

Computational Approaches in Inhibitor Design (e.g., Molecular Docking, Molecular Dynamics Simulations)

The rational design of inhibitors for the KDO biosynthetic pathway is heavily reliant on computational methods that provide insight into enzyme-inhibitor interactions at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for identifying and optimizing potential drug candidates.

Molecular docking studies have been instrumental in understanding how inhibitors bind to their target enzymes. For instance, induced-fit docking analysis of 2-keto-3-deoxy-d-manno-octulosonate cytidylyltransferase (KdsB), a key enzyme in the pathway, revealed the binding mode of the inhibitor Rose Bengal. acs.orgnih.gov These studies predicted that specific amino acid residues, such as Arg160 and Arg185 in the KDO binding site of Pseudomonas aeruginosa KdsB, play a crucial role in stabilizing the interaction with the inhibitor. acs.orgnih.gov Similarly, a combinatorial approach using virtual screening of natural drug libraries followed by molecular docking identified potential lead compounds against KdsB, highlighting Ser13, Arg14, and Asp236 as key binding residues.

Following docking, molecular dynamics simulations are employed to explore the functional and dynamic aspects of the enzyme-inhibitor complex over time. A 200-nanosecond MD simulation of KdsB complexed with a potent inhibitor demonstrated the dynamic nature of the binding, where the ligand adjusts its position within the active site to form a stable complex. nih.gov Such simulations confirm the stability of the predicted binding modes and can reveal allosteric effects or conformational changes that are critical for potent inhibition. For example, simulations have helped to identify Asp236 as a major catalytic residue that remains in contact with the ligand throughout the simulation, confirming its importance for inhibitor design. nih.gov These computational models are vital for refining the structure of lead compounds to enhance their potency and specificity, thereby accelerating the development of new antibacterial agents. nih.gov

Inhibitors of KDO8P Phosphatase: Identification and Characterization

KDO8P phosphatase (KdsC, or YrbI) catalyzes the third step in the KDO biosynthetic pathway: the hydrolysis of 3-deoxy-D-manno-octulosonate 8-phosphate (KDO8P) to KDO and inorganic phosphate. nih.gov Its essential role in producing KDO makes it a viable target for novel antibacterial agents. nih.gov KdsC belongs to the haloacid dehalogenase (HAD) superfamily of enzymes, but it uniquely lacks the "cap domain" that typically governs substrate specificity in this family. nih.gov

The characterization of Escherichia coli KdsC through high-resolution crystal structures has provided critical insights into its mechanism and specificity, which are fundamental for inhibitor design. Structural analysis revealed that KdsC functions as a tetramer, and the active site is formed at the interface between adjacent monomers. nih.gov This quaternary structure is crucial for both substrate specificity and catalytic efficiency. The active site pocket engages the substrate, KDO8P, through a specific network of polar and nonpolar interactions, explaining the enzyme's high specificity. nih.gov

Interestingly, the enzyme's activity is controlled by a unique conformational change involving its C-terminal region, or "tail." nih.gov Structural and kinetic analyses suggest that the flexible C-terminal tail of an adjacent monomer can bind to the active site, facilitating product release and thus enhancing catalytic efficiency. nih.gov This interaction, where a part of the protein itself modulates the active site, represents a natural regulatory mechanism. While specific small-molecule inhibitors targeting KdsC are not yet extensively developed, this detailed structural and mechanistic understanding provides a clear roadmap for their design. Future inhibitors could be designed to mimic the substrate, the transition state, or to disrupt the crucial protein-protein interactions at the tetrameric interface that are essential for KdsC's function.

Inhibitors of CMP-KDO Synthetase: Approaches to Antibacterial Development

CMP-KDO synthetase (CKS), also known as 3-deoxy-manno-octulosonate cytidyltransferase (KdsB), is a critical enzyme that activates KDO by catalyzing its reaction with cytidine (B196190) 5′-triphosphate (CTP) to form CMP-KDO. mdpi.com This activated form of KDO is essential for its incorporation into the lipopolysaccharide (LPS) of Gram-negative bacteria. nih.govmdpi.com Since this enzyme is absent in mammals, it represents an attractive and specific target for the development of new antibacterial drugs. mdpi.com

The development of inhibitors against CKS is a major strategy in the search for new antibiotics. uu.nl A significant challenge has been that many potent inhibitors of the isolated enzyme lack whole-cell antibacterial activity, likely due to their inability to penetrate the bacterial membranes. nih.govnih.gov To address this, researchers have developed permeabilized cell systems to directly measure the intracellular activity of these compounds, confirming that the lack of whole-cell activity is often due to poor uptake rather than intracellular inactivation. nih.gov Another approach involves creating prodrugs, such as peptide derivatives of KDO analogs, which can hijack bacterial oligopeptide transport systems to gain entry into the cell. frontiersin.org Furthermore, studies have shown that CKS inhibitors can act synergistically with other antibiotics, like kanamycin (B1662678) and fosfomycin, enhancing their efficacy. acs.org

Synthetic Analogs and Natural Product Screening (e.g., Rose Bengal)

The search for CKS inhibitors has followed two main paths: the rational design of synthetic analogs and the screening of natural product libraries.

Synthetic Analogs: A wide variety of synthetic KDO analogs have been designed and evaluated as potential CKS inhibitors. nih.govCurrent time information in Aceh, ID.nih.gov Many of these are substrate analogs that compete with KDO for binding to the enzyme's active site. Modifications have been made at various positions of the KDO molecule, particularly at the C-2 and C-8 positions. For example, a series of 2-deoxy-β-KDO derivatives where the 8-hydroxyl group was replaced by groups such as guanidine (B92328) or substituted benzyloxycarbonylamino showed moderate inhibitory activity against CKS. nih.gov Other analogs, including those with a hydroxamic acid group, have also been synthesized and tested. Current time information in Aceh, ID. Two notable competitive inhibitors, 8-amino-2-deoxy-KDO and 8-aminomethyl-2-deoxy-KDO, displayed potent inhibition in permeabilized Salmonella typhimurium cells with Ki values of 4.2 µM and 2.5 µM, respectively. nih.gov

Natural Product Screening: Screening of chemical libraries has led to the identification of non-substrate-like inhibitors. A prominent example is Rose Bengal (4,5,6,7-tetrachloro-2′,4′,5′,7′-tetraiodofluorescein), which was identified as a potent inhibitor of CKS from several pathogenic bacteria, including Burkholderia pseudomallei and Pseudomonas aeruginosa. acs.orgnih.gov Enzyme kinetics studies revealed that Rose Bengal acts as a competitive inhibitor with respect to KDO, but is non-competitive with CTP. acs.orgnih.gov Its potency makes it a promising scaffold for the development of new antibiotics. acs.orgnih.gov

| Bacterial Species | Enzyme | IC₅₀ (µM) |

|---|---|---|

| Burkholderia pseudomallei | BpKdsB | 5.31 |

| Burkholderia thailandensis | BtKdsB | 7.24 |

| Pseudomonas aeruginosa | PaKdsB | 14.66 |

Applications in Synthetic Biology and Glycoconjugate Engineering

The enzymes of the KDO pathway and the KDO sugar itself are valuable tools in the fields of synthetic biology and glycoconjugate engineering. These fields leverage biological systems and their components to create novel molecules and materials. The unique structure of KDO and the specificity of the enzymes that synthesize and transfer it allow for the construction of complex, custom-designed glycans and glycoconjugates for various applications, including vaccine development and diagnostics. nih.govnih.gov

Chemo-Enzymatic Synthesis of KDO-Containing Glycans

Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to build complex carbohydrate structures that are difficult to produce by either method alone. nih.govfrontiersin.org This approach is particularly powerful for creating KDO-containing glycans. nih.gov

A key application is the synthesis of the conserved glycolipid terminus found in the "group 2" capsular polysaccharides of many Gram-negative pathogens like E. coli and Neisseria meningitidis. pnas.orgnih.gov This terminus consists of a short oligosaccharide of β-linked KDO residues attached to a lipid anchor. pnas.org The synthesis of this structure is carried out by a specialized set of KDO glycosyltransferases (GTs), which belong to the recently classified GT99 family. nih.gov

The chemo-enzymatic strategy involves:

Chemical Synthesis of a lipid acceptor molecule, which can be tagged with a fluorescent label for easy detection. acs.org

Enzymatic Transfer of KDO residues from an activated sugar donor, CMP-KDO, onto the acceptor. This is performed sequentially by specific KDO glycosyltransferases. For example, in E. coli, the enzyme KpsS initiates the process by transferring the first KDO residue to the lipid. acs.orgnih.gov Subsequently, the enzyme KpsC, which contains two distinct GT modules, extends the chain by adding alternating β-(2→4)- and β-(2→7)-linked KDO residues. nih.gov

By using these enzymes in a controlled, stepwise manner, researchers can synthesize defined KDO-containing oligosaccharides and glycolipids. nih.gov These synthetic glycans are invaluable as probes to study bacterial pathogenesis, as components for creating conjugate vaccines, and for developing high-throughput screening assays to find new glycosyltransferase inhibitors. acs.org

Metabolic Engineering and Labeling with KDO Derivatives for Research (e.g., Kdo-8-N3)

Metabolic engineering combined with chemical biology has provided powerful tools for studying the biosynthesis and dynamics of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. A key approach involves the use of synthetic derivatives of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), an essential sugar in the LPS inner core, to metabolically label LPS structures. researchgate.netnih.gov

One of the most prominent Kdo derivatives used for this purpose is 8-azido-3,8-dideoxy-α/β-D-manno-oct-2-ulosonic acid (Kdo-8-N3). nih.gov This synthetic analogue contains an azide (B81097) moiety, which serves as a chemical handle for "click chemistry" reactions. When Gram-negative bacteria are grown in media supplemented with Kdo-8-N3, the derivative is taken up by the cells and incorporated into their LPS biosynthetic pathway. nih.govnih.gov The bacterial enzymes, including CMP-Kdo synthetase (KdsB), recognize Kdo-8-N3 as a substrate, albeit with potentially lower efficiency than the natural Kdo, and incorporate it into the nascent LPS molecule. nih.gov

Once integrated into the LPS on the bacterial cell surface, the azide group of the incorporated Kdo-8-N3 is accessible for covalent modification with a variety of reporter molecules. nih.gov This is typically achieved through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry), where a fluorescent dye or a biotin (B1667282) tag linked to an alkyne group is attached to the azide. nih.govnih.gov This labeling strategy allows for the visualization and tracking of newly synthesized LPS.

Research Applications of Kdo-8-N3 Labeling:

The metabolic labeling of LPS with Kdo-8-N3 has several important research applications:

Visualization of LPS: Labeled LPS can be visualized using fluorescence microscopy to study its localization and dynamics on the bacterial cell surface. nih.govnih.gov

Studying LPS Biosynthesis: This technique provides a non-radioactive method to measure the rate of LPS synthesis in vivo and to study the effects of various conditions or mutations on this process. researchgate.net

Tracking Bacterial Interactions: Labeled bacteria can be tracked in complex environments, such as during interactions with host cells or in microbial communities. nih.gov

Enrichment of Bacteria: Biotin-labeled bacteria can be selectively captured and enriched from mixed populations using streptavidin-coated magnetic beads. nih.gov

The efficiency of Kdo-8-N3 incorporation can vary significantly between different bacterial strains and can be influenced by the composition of the growth medium. nih.govresearchgate.net Studies have shown that while some strains readily incorporate the analog, others show limited labeling. nih.gov Furthermore, research has indicated that the presence of the azide group in Kdo-8-N3 can interfere with its complete utilization, sometimes leading to the accumulation of truncated LPS forms. nih.gov

Interactive Data Table: Bacterial Strains Labeled with Kdo-8-N3

| Bacterial Species | Strain | Application | Key Finding | Reference |

| Escherichia coli | K-12 | LPS visualization | Successful labeling of the cell membrane. | nih.gov |

| Salmonella typhimurium | Not specified | LPS visualization | Successful labeling of the cell membrane. | nih.gov |

| Myxococcus xanthus | DZ2 | LPS labeling | 8-N3-Kdo was incorporated, while a 7-N3-Kdo analogue was not. | acs.org |

| Legionella pneumophila | Paris | LPS visualization | Successful labeling of the cell membrane. | nih.gov |

| Pathogenic E. coli | Various clinical isolates | LPS labeling efficiency | Labeling extent varied between strains and was dependent on growth media. | nih.govresearchgate.net |

Re-engineering Bacterial Lipopolysaccharide Structures for Biotechnological and Immunological Applications

The ability to manipulate the genetic pathways responsible for lipopolysaccharide (LPS) biosynthesis has opened up significant opportunities for biotechnological and immunological applications. By genetically modifying the enzymes involved in LPS assembly and modification, it is possible to create bacteria that produce tailored LPS structures with desired properties. nih.govbohrium.com

A primary focus of this re-engineering has been the lipid A moiety of LPS, which is the principal endotoxic component responsible for activating the host's innate immune system through Toll-like receptor 4 (TLR4). bohrium.com The potent immunostimulatory activity of wild-type lipid A can lead to excessive inflammation and septic shock. However, by altering its structure, it is possible to reduce its toxicity while retaining or modulating its adjuvant properties, which are beneficial for vaccine development. tandfonline.comnih.gov

Strategies for Re-engineering LPS:

Gene Deletion: Deleting genes that encode for specific acyltransferases can result in lipid A molecules with fewer fatty acid chains, which generally exhibit reduced endotoxicity. nih.gov For example, deletion of lpxL in Neisseria meningitidis resulted in a safer outer membrane vesicle (OMV) vaccine. tandfonline.com

Heterologous Gene Expression: Introducing genes from other bacterial species allows for the creation of novel LPS structures. This approach can be used to add or remove specific chemical groups from the lipid A or core oligosaccharide. nih.gov

Modifying Phosphate Groups: Altering the phosphorylation pattern of lipid A by manipulating enzymes that add or remove phosphate groups can significantly impact its interaction with TLR4. bohrium.com

Altering the Core and O-Antigen: Modifications to the core oligosaccharide and the O-antigen can affect bacterial virulence and immunogenicity, providing avenues for creating live attenuated vaccines. nih.gov

Immunological Applications:

The primary immunological application of re-engineered LPS is in the development of safer and more effective vaccines and adjuvants. tandfonline.comnih.gov

Vaccine Adjuvants: Detoxified lipid A derivatives can be used as adjuvants to enhance the immune response to co-administered antigens in subunit vaccines. These modified adjuvants can stimulate the immune system without causing the harmful inflammatory side effects of wild-type LPS.

Live Attenuated Vaccines: Bacteria can be genetically modified to produce an altered LPS that attenuates their virulence, making them suitable for use as live vaccines. These vaccines can elicit a robust and comprehensive immune response. nih.gov

Whole-Cell Vaccines: Inactivated bacteria with engineered LPS can be used as whole-cell vaccines with reduced reactogenicity. tandfonline.com

Outer Membrane Vesicle (OMV) Vaccines: OMVs derived from bacteria with modified LPS are a promising vaccine platform, offering a non-replicating system that presents antigens in their native conformation with a built-in adjuvant. tandfonline.com

Biotechnological Applications:

Beyond immunology, re-engineered LPS has other potential biotechnological uses. The ability to control the surface properties of bacteria by modifying their LPS can be harnessed for various applications, although this area is less developed than the immunological applications. Potential areas include the development of biosensors, biocatalysts, and novel biomaterials.

Interactive Data Table: Examples of LPS Re-engineering for Immunological Applications

| Organism | Genetic Modification | Effect on LPS Structure | Application | Reference |

| Neisseria meningitidis | lpxL1 deletion | Penta-acylated lipid A | Reduced toxicity OMV vaccine | tandfonline.com |

| Salmonella species | PhoP-PhoQ system modulation | Altered lipid A acylation and phosphorylation | Attenuated virulence for live vaccines | bohrium.com |

| Escherichia coli | Expression of various LPS-modifying enzymes | Combinatorial library of LPS structures | Development of novel adjuvants | tandfonline.com |

| Brucella species | LPS mutants | Altered O-antigen or core | Live attenuated vaccines | nih.gov |

Q & A

Q. What is the enzymatic pathway for synthesizing 3-deoxy-D-manno-octulosonate-8-phosphate (KDO-8-P) in Escherichia coli?

KDO-8-P is synthesized via 3-deoxy-D-manno-octulosonate-8-phosphate synthase (KDOPS; EC 4.1.2.16) , which catalyzes the aldol condensation of phosphoenolpyruvate (PEP) and D-arabinose-5-phosphate (A5P). Methodological validation involves:

Q. How can the structural conformation of KDOPS be experimentally validated under varying crystallization conditions?

Comparative crystallography studies are critical:

- High-resolution structures (e.g., 2.4 Å resolution) reveal conserved inter-monomer contacts and loop flexibility (e.g., the β/α loop near the active site) under different media (e.g., sulfate/PEG vs. ammonium sulfate) .

- Molecular replacement using known coordinates (e.g., from Radaev et al.) ensures accurate model building in cubic space groups (e.g., I23) .

Advanced Research Questions

Q. How can discrepancies in substrate-binding affinity data for KDOPS be resolved?

Conflicting reports on PEP/A5P coordination require:

Q. What methodological challenges arise in detecting phosphorylated KDO intermediates in complex biological matrices?

Key challenges include:

- Matrix interference from similar metabolites (e.g., other phosphorylated sugars). Solutions involve LC-MS/MS with optimized ion-pairing chromatography .

- Phosphate positional ambiguity (e.g., distinguishing 4-phosphate vs. 8-phosphate isomers). Use NMR-based isotopic tracing (e.g., -NMR) to resolve phosphorylation sites .

Q. How do crystallization conditions impact the interpretation of KDOPS active-site dynamics?

Crystallization media (e.g., 1.8 M SO/PO vs. 24% PEG 1500) influence:

- Substrate-mimic binding : Sulfate/phosphate ions may occupy PEP/A5P sites, requiring molecular dynamics simulations to validate substrate coordination .

- Loop flexibility : The β/α loop (residues 246–251) is traceable in PEG-grown crystals but disordered in sulfate-grown crystals, necessitating multi-condition crystallography for conformational analysis .

Methodological Recommendations

- For enzyme kinetics : Combine stopped-flow spectroscopy with rapid substrate mixing to capture transient catalytic states .

- For structural studies : Use cryo-EM as a complementary technique to resolve flexible loops undetected in crystallography .

- For metabolic tracing : Employ dual isotopic labeling (e.g., -PEP and -A5P) to dissect carbon flux in lipopolysaccharide biosynthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.